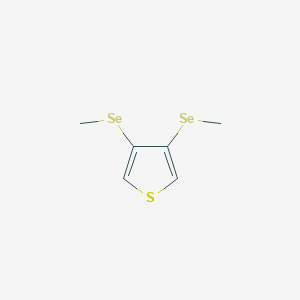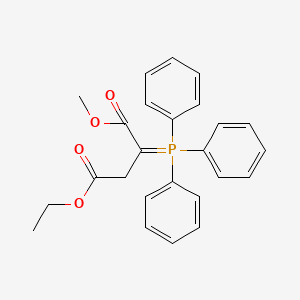
4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate is an organic compound characterized by its unique structure, which includes a phosphanylidene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate typically involves the reaction of triphenylphosphine with an appropriate ester precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is often maintained between 0°C and room temperature to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate can undergo various chemical reactions, including:
Oxidation: The phosphanylidene group can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-Ethyl 1-methyl 2-(triphenyl-lambda~5~-phosphanylidene)butanedioate involves its interaction with specific molecular targets. The phosphanylidene group can form stable complexes with metal ions, which can modulate various biochemical pathways. Additionally, the ester groups can undergo hydrolysis to release active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A related compound with similar phosphine functionality but lacking the ester groups.
Diethyl 2-(triphenylphosphoranylidene)malonate: Another ester derivative with a similar phosphanylidene group.
Propiedades
Número CAS |
83868-51-3 |
|---|---|
Fórmula molecular |
C25H25O4P |
Peso molecular |
420.4 g/mol |
Nombre IUPAC |
4-O-ethyl 1-O-methyl 2-(triphenyl-λ5-phosphanylidene)butanedioate |
InChI |
InChI=1S/C25H25O4P/c1-3-29-24(26)19-23(25(27)28-2)30(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3,19H2,1-2H3 |
Clave InChI |
CRYSDRFXALCFLE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Methanesulfinyl)methyl]-1,3-diphenylpropane-1,3-dione](/img/structure/B14419052.png)
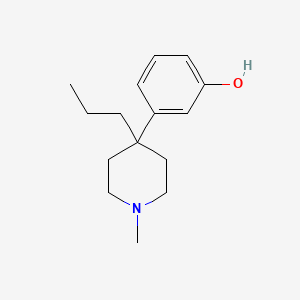
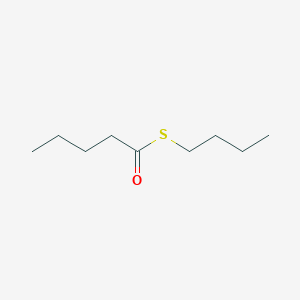
![Methyl bicyclo[4.2.0]octa-1,3,5,7-tetraene-2-carboxylate](/img/structure/B14419075.png)
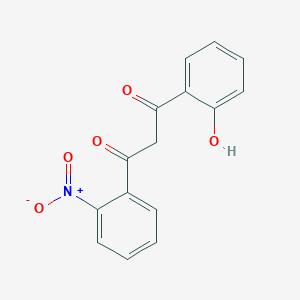
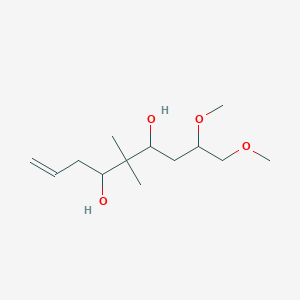
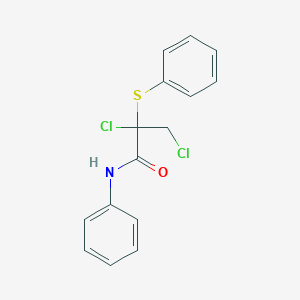
![(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(3S,4S)-3-hydroxy-4-[[(2S)-2-[[(2S)-2-(2-hydroxypropanoylamino)-3-methyl-butanoyl]amino]-3-methyl-butanoyl]amino]-6-methyl-heptanoyl]amino]propanoyl]amino]-6-methyl-heptanoic acid](/img/structure/B14419084.png)

silane](/img/structure/B14419101.png)

![3-Methyl-4-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[b]pyridin-2-one](/img/structure/B14419109.png)
